2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and an acetate group attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a bromobenzene derivative reacts with the tetrahydroquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: Finally, the acetate group is introduced through an esterification reaction, where the hydroxyl group of the tetrahydroquinoline derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Reduced forms of the original compound with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the tetrahydroquinoline core are key structural features that enable the compound to bind to target proteins, enzymes, or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- 2-(4-Fluorophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- 2-(4-Methylphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Uniqueness
2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to the presence of the bromine atom in the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C19H20BrNO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C19H20BrNO2/c1-12(22)23-18-15-6-4-5-7-16(15)21-17(19(18,2)3)13-8-10-14(20)11-9-13/h4-11,17-18,21H,1-3H3 |
InChI Key |
IDACFZAQMMOCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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